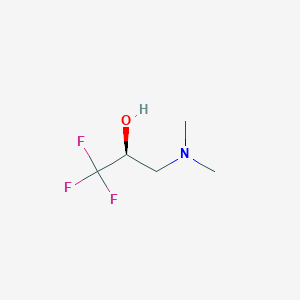
(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of a trifluoromethyl ketone with a dimethylamine source under specific conditions. For instance, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while nucleophilic substitution can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
- 4-Octadecene-1,3-diol, 2-(dimethylamino)-, (2S,3R,4E)-
- 2S-(Dimethylamino)-4E-heptadecene-1,3R-diol
Uniqueness
(2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
603105-97-1 |
|---|---|
Fórmula molecular |
C5H10F3NO |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(2S)-3-(dimethylamino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-9(2)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
GXHSCUOHGRZZNX-BYPYZUCNSA-N |
SMILES isomérico |
CN(C)C[C@@H](C(F)(F)F)O |
SMILES canónico |
CN(C)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


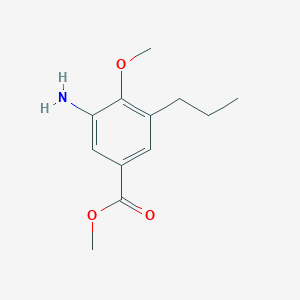
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
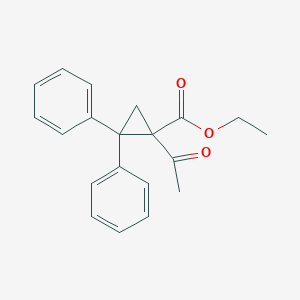
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
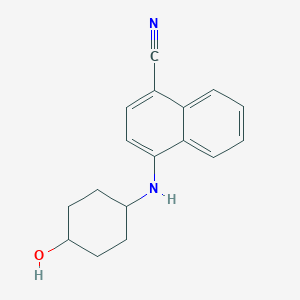
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)


![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)
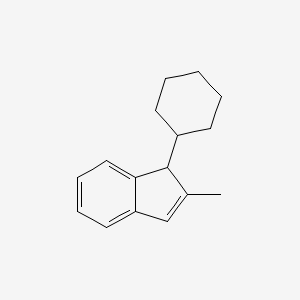
![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)
